
4-(2-Hydrazinylethyl)pyridine
Overview
Description
4-(2-Hydrazinylethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a hydrazinylethyl group at the fourth position
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
For instance, certain bacteria can degrade pyridine, suggesting that it may play a role in nitrogen metabolism .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, suggest that it may have good bioavailability .
Result of Action
Pyridine derivatives are known to exhibit a range of biological activities, suggesting that 4-(2-hydrazinylethyl)pyridine may also have significant biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH, temperature, and presence of other substances can affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinylethyl)pyridine can be achieved through several methods:
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Substitution of Halogens by a Hydrazino Group: : This method involves the substitution of a halogen atom in a pyridine derivative with a hydrazino group. The reaction typically requires the presence of a base and a hydrazine derivative .
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Reduction of Corresponding Diazonium Salts: : Another method involves the reduction of diazonium salts derived from pyridine. This process can be carried out using reducing agents such as sodium borohydride or stannous chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include peracids .
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Reduction: : Reduction reactions can convert the hydrazine group to other functional groups, such as amines.
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Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present .
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid.
Reduction: Sodium borohydride, stannous chloride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(2-Hydrazinylethyl)pyridine has several scientific research applications:
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Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities .
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Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex heterocyclic structures .
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Materials Science: : It is used in the development of novel materials with specific electronic and optical properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacking the hydrazinylethyl group.
4-(2-Aminoethyl)pyridine: Similar to 4-(2-Hydrazinylethyl)pyridine but with an amino group instead of a hydrazine group.
4-(2-Hydroxyethyl)pyridine: Contains a hydroxyethyl group instead of a hydrazinylethyl group.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the development of novel pharmaceuticals and materials.
Biological Activity
4-(2-Hydrazinylethyl)pyridine is a heterocyclic compound characterized by a pyridine ring with a hydrazinylethyl substituent. This unique structure allows it to interact with various biological targets, leading to significant biological activities. The compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in anticancer and antimicrobial therapies.
- Molecular Formula : CHN
- Molecular Weight : 162.19 g/mol
- CAS Number : 2587-14-6
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Pyridine derivatives are known for their versatility in biological systems, often modulating cellular processes through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways.
- Receptor Interaction : It may bind to various receptors, influencing signal transduction pathways.
- Antioxidant Activity : The hydrazine moiety can participate in redox reactions, potentially providing protective effects against oxidative stress.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential applications in treating infectious diseases.
- Neuroprotective Effects : Some studies have hinted at its ability to protect neuronal cells from damage, suggesting possible applications in neurodegenerative diseases.
Case Studies and Research Findings
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Anticancer Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.
- Another investigation explored its mechanism of action, revealing that the compound induces apoptosis through the activation of caspase pathways.
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Antimicrobial Activity :
- Research conducted on various bacterial strains showed that the compound inhibited growth at low concentrations, demonstrating broad-spectrum antimicrobial activity.
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Neuroprotection :
- In vitro experiments indicated that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its potential role in treating conditions like Alzheimer's disease.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular structure. Key factors include:
- Bioavailability : The compound's physicochemical properties indicate good bioavailability, which is essential for therapeutic efficacy.
- Metabolism : Initial studies suggest it may undergo metabolic transformations that could enhance or diminish its biological activity.
Comparison with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
Pyridine | Basic heterocycle | General biological activity |
4-(2-Aminoethyl)pyridine | Amino group substitution | Anticancer and antimicrobial effects |
4-(2-Hydroxyethyl)pyridine | Hydroxy group substitution | Antioxidant properties |
Properties
IUPAC Name |
2-pyridin-4-ylethylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-6-3-7-1-4-9-5-2-7/h1-2,4-5,10H,3,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCWZAZLRFMRPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276776 | |
Record name | (2-Pyridin-4-ylethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-14-6 | |
Record name | (2-Pyridin-4-ylethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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